molecular formula C11H10O6 B1211198 3,4-Bis(methoxycarbonyl)benzoic acid CAS No. 54699-35-3

3,4-Bis(methoxycarbonyl)benzoic acid

Cat. No.: B1211198
CAS No.: 54699-35-3
M. Wt: 238.19 g/mol
InChI Key: KUQGJFOIULVBKJ-UHFFFAOYSA-N
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Description

3,4-Bis(methoxycarbonyl)benzoic acid is a member of the class of benzoic acids, characterized by the substitution of methoxycarbonyl groups at positions 3 and 4 on the benzene ring. It has the molecular formula C11H10O6 and a molecular weight of 238.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(methoxycarbonyl)benzoic acid can be synthesized through several steps starting from dimethyl terephthalate. The synthetic route typically involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of sulfuric acid as a catalyst for esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

3,4-Bis(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual substitution pattern makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

3,4-Bis(methoxycarbonyl)benzoic acid, a derivative of benzoic acid, is characterized by the presence of two methoxycarbonyl groups at the 3 and 4 positions of the benzene ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Chemical Formula : C11_{11}H10_{10}O6_6
  • Molecular Weight : 222.19 g/mol
  • Structural Characteristics : The compound features two methoxycarbonyl substituents, enhancing its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Modulation : The compound can influence the activity of specific enzymes, potentially leading to alterations in metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, affecting signal transduction pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives can protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases .

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains

Case Study: Antioxidant Properties

A study conducted on similar benzoic acid derivatives revealed that they could significantly reduce oxidative stress markers in human cell lines. The research utilized assays such as ABTS and DPPH to measure antioxidant capacity, showing a dose-dependent response consistent with the structural characteristics of the methoxycarbonyl groups .

Case Study: Enzyme Interaction

In another study focusing on enzyme modulation, this compound was tested for its effects on cathepsin B and L activities. Results indicated that the compound significantly enhanced these enzymatic activities at specific concentrations, suggesting its potential as a therapeutic agent in conditions related to protein degradation pathways .

Properties

IUPAC Name

3,4-bis(methoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-16-10(14)7-4-3-6(9(12)13)5-8(7)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQGJFOIULVBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334250
Record name 3,4-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54699-35-3
Record name 3,4-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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